molecular formula C10H12ClF2NO B6245095 (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1637453-73-6

(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6245095
CAS No.: 1637453-73-6
M. Wt: 235.7
InChI Key:
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Description

(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₁F₂NO·HCl. It is a derivative of indene, featuring a difluoromethoxy group at the 6th position and an amine group at the 1st position, forming a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with indene as the starting material.

  • Functionalization: The indene undergoes a series of reactions to introduce the difluoromethoxy group at the 6th position. This can be achieved through electrophilic aromatic substitution using difluoromethylating agents .

  • Reduction: The resulting compound is then reduced to form the dihydroindene structure.

  • Amination: Finally, the compound is subjected to amination to introduce the amine group at the 1st position, followed by acidification to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Processing: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of dihydro derivatives .

  • Substitution: Substitution reactions can occur at the difluoromethoxy or amine groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Dihydro derivatives.

  • Substitution Products: Various substituted derivatives based on the reagents used.

Scientific Research Applications

(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of difluoromethoxy groups with biological targets.

  • Industry: It can be used in the production of materials and chemicals that require specific structural features.

Mechanism of Action

(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride: can be compared with similar compounds such as (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride and 6-bromo-2,3-dihydro-1H-inden-1-amine . The key differences lie in the stereochemistry and the presence of different substituents, which can lead to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride

  • 6-bromo-2,3-dihydro-1H-inden-1-amine

The uniqueness of (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride lies in its specific stereochemistry and the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1637453-73-6

Molecular Formula

C10H12ClF2NO

Molecular Weight

235.7

Purity

95

Origin of Product

United States

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